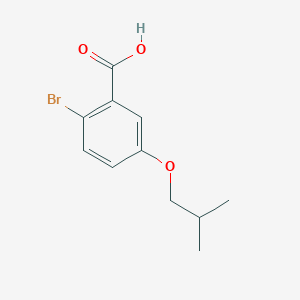
2-(2-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid involves several steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with thiazole derivatives under specific conditions . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous environment . Industrial production methods may involve scalable and cost-effective routes to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The thiazole ring can interact with biological molecules, forming stable complexes that can inhibit enzyme activity or modulate protein function .
Comparación Con Compuestos Similares
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid: This compound has a similar protecting group but a different core structure.
(2-Amino-ethyl)-ethyl-carbamic acid tert-butyl ester: This compound also contains a tert-butoxycarbonyl group but has a different functional group arrangement.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: This compound has a similar protecting group and is used in similar applications.
The uniqueness of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-4-8-13-7(6-18-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAUFWNXIMPXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7941506.png)
![3-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7941511.png)











